2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenylsulfonyl group and the tetrahydroisoquinoline moiety. Key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling with Tetrahydroisoquinoline: The final step involves coupling the azetidine derivative with tetrahydroisoquinoline, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenylsulfonyl group can enhance binding affinity and specificity, while the azetidine and tetrahydroisoquinoline moieties contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- 2-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- 2-(1-((2-Methylphenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The presence of the fluorophenylsulfonyl group in 2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-17-7-3-4-8-18(17)24(22,23)21-12-16(13-21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLUPODYVOJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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